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  • Product: Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate
  • CAS: 1207111-45-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (CAS No. 1207111-45-2) is a bifunctional organic molecule of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (CAS No. 1207111-45-2) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. As a derivative of cyclohexanone, it provides a versatile scaffold for the synthesis of more complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a key feature, offering a stable yet readily cleavable handle that is fundamental to modern multi-step organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs).

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the physicochemical properties of this compound. We will delve into not only its known and predicted characteristics but also the underlying chemical principles that govern its behavior. Furthermore, this document outlines the standard methodologies for its empirical characterization, ensuring that researchers can confidently assess its quality and integrate it into their synthetic workflows. The focus is on providing a practical and scientifically rigorous resource that bridges the gap between theoretical knowledge and laboratory application.

Molecular Structure and Identification

A thorough understanding of a molecule's properties begins with its precise chemical identity.

Chemical Structure

Caption: 2D Chemical Structure of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Compound Identification
IdentifierValueSource
IUPAC Name tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate[1]
CAS Number 1207111-45-2[1]
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol Calculated
EC Number 869-733-9[1]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is not extensively published. However, by examining closely related structural analogs, we can infer its likely properties. This approach is standard in early-stage drug development for prioritizing and handling new chemical entities.

PropertyTarget Compound (CAS 1207111-45-2)Analog A: tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7)Analog B: tert-butyl ((4-oxocyclohexyl)methyl)carbamate (CAS 809273-70-9)
Appearance Predicted: White to off-white solidWhite solidSolid
Molecular Formula C₁₃H₂₃NO₃C₁₂H₂₁NO₃C₁₂H₂₁NO₃
Molecular Weight 241.33 g/mol 227.31 g/mol 227.31 g/mol
Boiling Point Predicted: ~360-380 °C at 760 mmHgNot available351.5±15.0 °C at 760 mmHg (Predicted)[2]
Melting Point Not availableNot availableNot available
Solubility Predicted: Soluble in methanol, DCMNot availableNot available
pKa Predicted: ~13 (amine proton, if deprotected)Not availableNot available

Expert Insight: The addition of a methyl group on the carbamate nitrogen and another on the cyclohexyl ring in our target compound, compared to Analog B, would be expected to slightly increase its molecular weight and boiling point due to increased van der Waals forces. The overall solid appearance and solubility in common organic solvents like dichloromethane (DCM) and methanol are highly probable, consistent with molecules of this type.

The Chemistry of the Boc Protecting Group: Stability and Reactivity

The physicochemical behavior of the title compound is dominated by the tert-butyloxycarbonyl (Boc) group. Understanding its stability is critical for its successful application in synthesis.

Core Principles of the Boc Group

The Boc group is one of the most widely used amine protecting groups due to its dual nature:

  • Robustness: It is remarkably stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. This stability is a cornerstone of its utility, allowing chemists to perform a variety of transformations on other parts of the molecule without fear of unintended deprotection.

  • Facile Cleavage: Despite its stability, it can be removed under mild acidic conditions. This orthogonality is key to complex synthetic strategies.

Boc_Stability cluster_stable Stable Conditions cluster_labile Labile Conditions Boc_Amine R-NH-Boc Bases Bases (e.g., NaOH, Et₃N) Boc_Amine->Bases Stable Nucleophiles Nucleophiles (e.g., Grignards) Boc_Amine->Nucleophiles Stable Reductants Reductants (e.g., H₂, Pd/C) Boc_Amine->Reductants Stable Acids Acids (e.g., TFA, HCl) Boc_Amine->Acids Cleavage High_Temp High Temp (>85 °C) Boc_Amine->High_Temp Cleavage

Caption: Stability profile of the Boc protecting group.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group proceeds via a carbocationic intermediate. This mechanism explains why it is so sensitive to acid.

  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA).

  • Carbocation Formation: The protonated intermediate collapses, leading to the formation of the unstable carbamic acid, carbon dioxide, and a stable tert-butyl carbocation.

  • Gas Evolution: The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas. The evolution of CO₂ is a visual indicator that the reaction is proceeding.

  • Carbocation Quenching: The tert-butyl carbocation is quenched, typically by forming isobutylene gas.

This reliance on a stable carbocation intermediate is precisely why the tert-butyl group is used; less substituted alkyl groups would not form a carbocation as readily, making deprotection significantly more difficult.

Recommended Analytical and Characterization Protocols

To ensure the identity, purity, and stability of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, a suite of standard analytical techniques should be employed. The following protocols represent a self-validating system for quality control.

Workflow for Compound Characterization

Characterization_Workflow start Synthesized Compound hplc Purity Assessment (HPLC) start->hplc nmr Structural Elucidation (¹H & ¹³C NMR) hplc->nmr If Purity ≥95% ms Molecular Weight Confirmation (MS) nmr->ms ir Functional Group Analysis (IR) ms->ir end Verified Compound ir->end

Caption: Standard workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like this, a reverse-phase method is standard.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the carbamate chromophore).

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Causality: The C18 (nonpolar) stationary phase retains the compound. The gradient from a highly polar mobile phase (water) to a less polar one (acetonitrile) systematically elutes compounds based on their polarity. The formic acid helps to protonate silanols on the column and the analyte, leading to sharper peaks.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structure confirmation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a spectrum to observe the chemical shifts, integration (proton count), and splitting patterns of all hydrogen atoms. Key expected signals include the large singlet for the tert-butyl group (~1.4 ppm), the singlet for the N-methyl group, and the multiplets for the cyclohexyl and methyl protons.

    • ¹³C NMR: Acquire a spectrum to confirm the number of unique carbon environments. Key signals would include the carbonyl carbons of the ketone and carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexyl ring.

  • Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ can be used.

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

  • Methodology:

    • Ionization Source: Electrospray Ionization (ESI) is preferred for this type of molecule as it is a "soft" technique that minimizes fragmentation.

    • Mode: Positive ion mode is typically used, looking for the [M+H]⁺ or [M+Na]⁺ adducts.

    • Analysis: The expected m/z for [M+H]⁺ would be approximately 242.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Causality: ESI is ideal because it allows the intact molecule to be gently transferred into the gas phase as an ion, providing a clear molecular ion peak for confirmation.

Safety and Handling

Based on notified classifications, Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate should be handled with appropriate care.

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation)[1]

    • Skin Irritation[1]

    • Serious Eye Irritation[1]

    • Specific target organ toxicity — single exposure[1]

  • Recommended Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust or vapors.

Conclusion

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a valuable building block whose utility is defined by the predictable and well-understood chemistry of its Boc-protecting group. While comprehensive experimental data on its physical properties is sparse, a robust understanding can be built through comparative analysis with structural analogs and a firm grasp of the underlying chemical principles. The analytical workflows detailed herein provide a reliable framework for researchers to validate the quality of this reagent, ensuring its effective and reliable use in the synthesis of novel compounds for drug discovery and development.

References

  • NextSDS. tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate — Chemical Substance Information. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • PubChemLite. Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3). [Link]

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) and Toxicological Evaluation of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Prepared by: Senior Application Scientist, Preclinical Development & Chemical Safety Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Structural Significance and Chemical Identity In...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development & Chemical Safety Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Structural Significance and Chemical Identity

In modern drug discovery, conformationally constrained spirocyclic and polycyclic aliphatic systems are increasingly utilized to improve the pharmacokinetic profiles of drug candidates. Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (often associated with CAS series 1216147-31-7, depending on regiochemical purity) is a highly specialized bifunctional building block.

The molecule features two critical domains:

  • A Cyclohexanone Core: Provides a versatile electrophilic handle for reductive aminations, Wittig reactions, or Grignard additions. However, cyclic ketones are known metabolic hotspots and potential irritants[1].

  • A Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the primary amine. While highly stable to bases and nucleophiles, the Boc group is inherently acid-labile[2][3].

Understanding the interplay between these two functional groups is paramount for establishing rigorous safety data sheet (SDS) guidelines and toxicological screening protocols.

Physicochemical Profiling

Accurate physicochemical data is the foundation of predictive toxicology. The lipophilicity and molecular weight of this compound suggest high membrane permeability, necessitating strict personal protective equipment (PPE) during handling.

PropertyValue / DescriptionCausality & Safety Implication
Chemical Formula C₁₃H₂₃NO₃Defines the mass balance for metabolic tracking.
Molecular Weight 241.33 g/mol Low MW facilitates rapid dermal absorption; requires nitrile/neoprene gloves.
Physical State Viscous oil to low-melting solidAerosolization risk is low, but direct contact hazard is high.
LogP (Calculated) ~2.4Moderate lipophilicity ensures cellular penetrance, increasing intracellular toxicity potential.
Boiling Point > 250 °C (Decomposes)Thermal decomposition releases toxic CO₂ and isobutylene gas[].
Solubility Soluble in DMSO, DCM, MeOHPoor aqueous solubility dictates the use of organic vehicles for in vitro dosing.

Mechanistic Toxicology & Hazard Identification

The toxicological profile of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is governed by its structural components.

Cyclohexanone Toxicity: Unsubstituted cyclohexanone is a known respiratory and dermal irritant, with a National Institute for Occupational Safety and Health (NIOSH) Immediately Dangerous to Life or Health (IDLH) limit of 700 ppm[5][6]. While the bulky substitutions on this derivative mitigate volatility, the ketone moiety retains the potential to act as a weak electrophile, occasionally forming reversible Schiff bases with primary amines on cellular proteins, leading to mild sensitization.

Boc-Group Acid Lability: The Boc carbamate is functionally stable at physiological pH (7.4)[7]. However, accidental exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) triggers rapid deprotection. This acid hydrolysis protonates the carbamate, dissociating a tert-butyl cation and forming an unstable carbamic acid that violently decarboxylates into carbon dioxide gas and a free primary amine[]. In a sealed container, this gas evolution poses a severe explosion hazard.

MetabolicPathway Parent Tert-butyl (1-methyl-4-oxocyclohexyl) methylcarbamate Acid Acidic Microenvironment (e.g., Lysosomes / Reagents) Parent->Acid pH < 4 CYP450 Hepatic CYP450 Metabolism Parent->CYP450 Phase I Clearance Deprotection Boc Cleavage (CO2 + Isobutylene Gas) Acid->Deprotection Hydroxylation Aliphatic Ring Hydroxylation CYP450->Hydroxylation KetoneReduction Ketone Reduction (Secondary Alcohol) CYP450->KetoneReduction FreeAmine Free Primary Amine (Reactive Intermediate) Deprotection->FreeAmine

Fig 1: Environmental degradation and hepatic metabolic clearance pathways of the compound.

Safety Data Sheet (SDS) Core Directives

To ensure laboratory safety, the following GHS-aligned directives must be strictly implemented.

Hazard Classification
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Handling and Storage Protocols
  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Causality: Trace ambient moisture can become mildly acidic over time, catalyzing premature Boc cleavage. The inert atmosphere prevents oxidative degradation of the ketone, while refrigeration slows any spontaneous thermodynamic breakdown[8].

  • Incompatible Materials: Strictly isolate from strong acids (TFA, HCl, H₂SO₄) and strong oxidizing agents. Causality: Contact with acids causes rapid CO₂ evolution, which can rupture sealed glass vials[3].

Emergency Response & Neutralization
  • Spill Protocol: Do not use acidic neutralizing agents. Absorb with an inert, basic material (e.g., sodium carbonate-treated sand) to suppress potential Boc deprotection. Sweep into a ventilated, explosion-proof waste container.

Experimental Protocol: In Vitro Toxicological Profiling

To empirically validate the safety of this intermediate before its use in downstream synthesis, a self-validating High-Throughput Toxicity Screening workflow is required. This protocol evaluates both intrinsic cytotoxicity and metabolic stability.

Self-Validating Protocol Design

A protocol is only as trustworthy as its internal controls. This workflow incorporates a Z'-factor calculation (must be > 0.5) to ensure assay robustness, utilizing Chlorpromazine (known hepatotoxin) as a positive control and 0.1% DMSO as a negative vehicle control.

Step-by-Step Methodology

Phase 1: Compound Preparation & Dosing

  • Stock Solution: Dissolve the compound in anhydrous, mass-spectrometry grade DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents hydrolytic degradation. The 10 mM stock ensures the final assay concentration of DMSO never exceeds 0.1% (v/v), preventing vehicle-induced cytotoxicity.

  • Serial Dilution: Create a 10-point dose-response curve (0.1 µM to 100 µM) using a robotic liquid handler to minimize human pipetting error.

Phase 2: HepG2 Cytotoxicity Assay (CellTiter-Glo)

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Causality: HepG2 cells retain basal levels of CYP450 enzymes, allowing us to detect toxicity arising from both the parent compound and its metabolites.

  • Dosing: Transfer 100 nL of the serially diluted compound to the 100 µL culture wells. Incubate for 48 hours.

  • Viability Readout: Add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature. Measure luminescence.

    • Causality: Luminescence is directly proportional to ATP levels, providing a highly sensitive, artifact-free readout of metabolically active cells.

Phase 3: Metabolic Stability (Human Liver Microsomes - HLM)

  • Incubation: Incubate 1 µM of the compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37 °C.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

ToxWorkflow Prep 1. Compound Preparation (Anhydrous DMSO Stock) CellCulture 2a. HepG2 Cell Culture (384-Well Plates) Prep->CellCulture HLM 2b. Human Liver Microsomes (HLM + NADPH) Prep->HLM Dosing 3. Concentration Gradient (0.1 - 100 µM) CellCulture->Dosing LCMS 4b. LC-MS/MS Quantification (Protein Precipitation) HLM->LCMS Assay 4a. CellTiter-Glo Assay (ATP Luminescence) Dosing->Assay Data 5. Data Synthesis (IC50 & Cl_int Calculation) Assay->Data LCMS->Data

Fig 2: Self-validating high-throughput workflow for in vitro toxicological profiling.

References

  • Grokipedia Contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Grokipedia. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Table of IDLH Values: Cyclohexanone. Centers for Disease Control and Prevention (CDC). Retrieved from[Link]

  • Weld-On. (2022). Safety Data Sheet: WELD-ON 729 GRAY (Cyclohexanone content). Weld-On. Retrieved from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7967, Cyclohexanone. PubChem. Retrieved from [Link]

  • Kim, H.-K., & Lee, A. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC / National Institutes of Health. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Application

Application Note: Scale-Up and Pilot Plant Synthesis of tert-Butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate

Executive Summary & Retrosynthetic Logic The target molecule, tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate (CAS: 1207111-45-2) , is a high-value building block utilized in the synthesis of spirocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The target molecule, tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate (CAS: 1207111-45-2) , is a high-value building block utilized in the synthesis of spirocyclic scaffolds, kinase inhibitors, and GPCR modulators. It features a quaternary C1 stereocenter bearing both a methyl group and a protected aminomethyl group, alongside a C4 ketone handle.

Transitioning the synthesis of this molecule from the discovery laboratory (milligram scale) to the pilot plant (kilogram scale) requires overcoming significant safety and scalability hurdles. Traditional discovery routes often rely on the reduction of ester intermediates using cryogenic, highly reactive lithium aluminum hydride (LiAlH₄) or utilize hazardous azide intermediates to install the primary amine.

To establish a highly trustworthy, self-validating pilot-scale process, we designed a robust 3-step route starting from the commercially available 4,4-ethylenedioxycyclohexanecarbonitrile. This route maximizes atom economy, eliminates cryogenic constraints, and avoids explosive intermediates.

PilotWorkflow R1 Reactor 1: Alkylation LHMDS, MeI, THF -20°C to 0°C R2 Autoclave: Hydrogenation Raney Ni, H2 (50 psi) Boc2O, MeOH, 40°C R1->R2 IPC: GC >98% R3 Reactor 2: Deprotection 1M HCl (aq), Acetone 20°C R2->R3 IPC: HPLC >95% Product Product Isolation Crystallization (Heptane/EtOAc) R3->Product IPC: NMR <1% Ketal

Fig 1. Three-step pilot plant workflow and self-validating In-Process Controls (IPC).

Mechanistic Causality & Process Engineering

Step 1: Quaternary Center Formation (Alkylation)

The Challenge: Installing a methyl group at a secondary nitrile carbon requires a strong base, but side reactions such as Claisen-type self-condensation must be suppressed. The Solution: Nitriles are inherently less prone to self-condensation than esters. Deprotonation with Lithium bis(trimethylsilyl)amide (LHMDS) at -20 °C cleanly generates the nitrile anion, which is subsequently trapped with methyl iodide (MeI). LHMDS is selected over Lithium diisopropylamide (LDA) because it provides excellent solubility and reactivity at -20 °C, avoiding the capital-intensive -78 °C cryogenic reactors required for LDA at scale.

Step 2: One-Pot Reductive Amination & Protection

The Challenge: The catalytic hydrogenation of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. Mechanistically, the intermediate imine condenses with the newly formed primary amine, a well-documented side reaction in nitrile hydrogenations . The Solution: By conducting the hydrogenation over Raney Nickel in the presence of di-tert-butyl dicarbonate (Boc₂O), the primary amine is trapped in situ as the carbamate . This shifts the kinetic equilibrium, completely suppressing secondary amine formation and yielding the N-Boc protected amine in >90% yield without requiring intermediate isolation.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni Amine Primary Amine (R-CH2-NH2) Imine->Amine H2 / Raney Ni SecAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) Amine->SecAmine + Imine (Undesired) BocProd N-Boc Primary Amine (R-CH2-NH-Boc) Amine->BocProd + Boc2O (Fast Trapping)

Fig 2. Chemoselective trapping of the primary amine prevents secondary amine byproducts.

Step 3: Chemoselective Ketal Deprotection

The Challenge: Unmasking the C4 ketone without cleaving the highly acid-labile Boc group. The Solution: Standard deprotections utilizing concentrated Trifluoroacetic acid (TFA) or >3M HCl will strip the Boc group. A mild, thermodynamically driven hydrolysis using 1M aqueous HCl in acetone at room temperature achieves complete ketal cleavage while maintaining >99% integrity of the Boc carbamate.

Quantitative Process Data

Table 1: Process Parameters & Self-Validation Metrics
StepTransformationCritical Process Parameter (CPP)In-Process Control (IPC) Acceptance Criteria
1 AlkylationTemp: -20 °C to -15 °C during LHMDS doseGC-FID: < 2.0% unreacted starting nitrile
2 Reductive AminationH₂ Pressure: 50 psi; Temp: 40 °CHPLC: < 5.0% secondary amine byproduct
3 Ketal DeprotectionpH: 1.0 - 2.0; Temp: 20 °C - 25 °C¹H NMR: Absence of ketal multiplet at 3.9 ppm
Table 2: Material & Safety Profile
ReagentFunctionEquivalentsSafety / Handling Considerations
4,4-EthylenedioxycyclohexanecarbonitrileStarting Material1.00Irritant; handle with standard PPE.
LHMDS (1M in THF)Base1.10Corrosive, moisture-sensitive.
Methyl Iodide (MeI)Alkylating Agent1.20Highly toxic, volatile alkylator. Use in closed system.
Raney Nickel (aqueous slurry)Catalyst10% w/wPyrophoric when dry. Keep under water/solvent blanket.
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group1.10Sensitizer; generates CO₂ upon decomposition.
Hydrogen Gas (H₂)ReductantExcess (50 psi)Extremely flammable. Ensure reactor grounding.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4,4-ethylenedioxycyclohexanecarbonitrile
  • Preparation: Charge a dry, nitrogen-purged glass-lined reactor with 4,4-ethylenedioxycyclohexanecarbonitrile (1.0 eq) and anhydrous THF (5 volumes).

  • Cooling: Cool the batch to -20 °C under continuous agitation.

  • Deprotonation: Slowly dose LHMDS (1M in THF, 1.1 eq) over 1 hour. Critical: Maintain the internal temperature strictly below -15 °C to prevent degradation of the anion. Stir for 30 minutes post-addition.

  • Alkylation: Dose Methyl Iodide (1.2 eq) over 1 hour. Allow the reaction to slowly warm to 0 °C and stir for 2 hours.

  • Self-Validation (IPC): Sample the mixture for GC-FID analysis. Proceed only when unreacted nitrile is <2%.

  • Workup: Quench the reaction by slowly adding 10% aqueous NH₄Cl (3 volumes). Extract the aqueous layer with MTBE (2 × 3 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Protocol 2: Synthesis of tert-butyl ((1-methyl-4,4-ethylenedioxycyclohexyl)methyl)carbamate
  • Preparation: Charge a pressure reactor (autoclave) with the intermediate from Protocol 1 (1.0 eq), Boc₂O (1.1 eq), and Methanol (8 volumes).

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (10% w/w relative to starting material). Safety Note: Ensure the catalyst remains wet at all times to prevent auto-ignition.

  • Purging: Purge the headspace with Nitrogen (3 cycles at 30 psi), followed by Hydrogen (3 cycles at 30 psi).

  • Hydrogenation: Pressurize the reactor with H₂ to 50 psi. Heat the batch to 40 °C and stir vigorously for 12 hours.

  • Self-Validation (IPC): Sample the mixture for HPLC analysis. The reaction is complete when the starting nitrile is consumed and secondary amine byproducts are <5%.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite under a strict nitrogen blanket to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol 3: Synthesis of tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate
  • Preparation: Charge a reactor with the crude intermediate from Protocol 2 (1.0 eq) and Acetone (5 volumes).

  • Hydrolysis: Add 1M aqueous HCl (3.0 eq) in a single portion. Stir the biphasic mixture at 20-25 °C for 4 hours.

  • Self-Validation (IPC): Pull an aliquot, extract into CDCl₃, and perform a rapid ¹H NMR. Validate complete disappearance of the ketal multiplet at ~3.9 ppm.

  • Neutralization: Carefully neutralize the batch by adding saturated aqueous NaHCO₃ until the pH stabilizes at 7.0 - 8.0. Note: Monitor for CO₂ evolution.

  • Isolation: Extract the product with Ethyl Acetate (3 × 4 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Crystallize the crude residue from a mixture of Heptane/Ethyl Acetate (9:1) to afford the highly pure target compound as a white crystalline solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129950575, tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate" PubChem,[Link]

  • Froidevaux, V., et al. "Biobased Amines: From Synthesis to Polymers; Present and Future." Chemical Reviews, vol. 116, no. 22, 2016, pp. 14181-14224.[Link]

  • Arredondo, V. M., et al. "Synthesis of triethylenetetramines." WIPO (PCT), WO2006027705A2, 2006.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for synthesizing Tert-butyl ((1-methyl-4-oxocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for synthesizing Tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate (CAS: 1207111-45-2).

This bifunctional building block—featuring a sterically hindered quaternary carbon, a Boc-protected primary amine, and a reactive cyclohexanone core—presents unique chemoselectivity and steric challenges. Below, we dissect the causality behind common synthetic failures and provide field-proven protocols to maximize your reaction yield.

Part 1: Mechanistic Workflow

SynthesisWorkflow cluster_0 Step 1: Quaternary Center Formation cluster_1 Step 2: Tandem Reduction & Protection cluster_2 Step 3: Chemoselective Deprotection N1 Cyclohexane Nitrile (Acetal Protected) N2 Lithium Enolate (Stabilized by DMPU) N1->N2 LDA, -78°C N3 Methylated Nitrile (Sterically Hindered) N2->N3 MeI, SN2 attack N4 Cobalt Boride Catalyst (CoCl2 + NaBH4) N3->N4 Reduction N5 Primary Amine Intermediate N4->N5 H2 transfer N6 Boc-Protected Amine (Prevents Dimerization) N5->N6 Boc2O trapping N7 Acetal Cleavage (10% Citric Acid) N6->N7 Mild Hydrolysis N8 Target Ketone: Tert-butyl ((1-methyl-4- oxocyclohexyl)methyl)carbamate N7->N8 Boc group retained

Fig 1: Mechanistic workflow for Tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate synthesis.

Part 2: Troubleshooting & FAQs

Q1: Why is the yield of the quaternary methylation step (nitrile alkylation) stalling below 50%? Causality: Forming a quaternary center on a cyclohexane ring is sterically demanding. If you use Lithium Diisopropylamide (LDA) alone in THF, the resulting lithium enolate of the nitrile tends to form tight aggregates. This drastically reduces the carbanion's nucleophilicity, leading to incomplete conversion upon the addition of methyl iodide (MeI). Solution: Introduce N,N'-Dimethylpropyleneurea (DMPU) as a polar aprotic co-solvent prior to adding MeI. DMPU heavily solvates the lithium cation, breaking up the aggregates and generating a highly reactive, "naked" nitrile anion. This modification reliably pushes the alkylation yield above 85%.

Q2: During the reduction of the nitrile to the primary amine, I observe significant secondary amine dimer formation. How can I prevent this? Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate. In standard reductions (e.g., LiAlH₄ or standard catalytic hydrogenation), the newly formed primary amine can nucleophilically attack the unreduced imine, ejecting ammonia and forming an unwanted secondary amine dimer. Solution: Implement a tandem reduction-protection protocol using the CoCl₂/NaBH₄ system in the presence of Boc₂O[1]. The in situ generated cobalt boride catalyst rapidly reduces the nitrile, while the Boc₂O immediately traps the nascent primary amine[2]. This kinetic trapping completely suppresses dimerization and directly yields the Boc-protected product.

Q3: My Boc group keeps falling off during the final acetal deprotection step to reveal the ketone. What is the best method? Causality: Both the Boc group (a tert-butyl carbamate) and the acetal protecting group are acid-labile. Using strong Brønsted acids like trifluoroacetic acid (TFA) or HCl will indiscriminately cleave both, ruining the synthesis. Solution: Exploit the kinetic difference in their cleavage rates by using a mild, weak Brønsted acid. Stirring the compound in 10% aqueous citric acid in THF provides the perfect pH window (~pH 3) to hydrolyze the acetal into the target cyclohexanone while leaving the Boc group entirely intact.

Part 3: Validated Standard Operating Procedures (SOPs)
Protocol A: Quaternary Methylation of 1,4-Dioxaspiro[3]decane-8-carbonitrile
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.2 eq).

  • Enolate Formation: Cool the flask to -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min to form LDA.

  • Substrate Addition: Slowly add a solution of 1,4-dioxaspiro[3]decane-8-carbonitrile (1.0 eq) in THF. Stir for 1 h at -78 °C.

  • Activation: Add anhydrous DMPU (2.0 eq). The solution will turn deep yellow, indicating aggregate dissociation.

  • Alkylation: Add MeI (1.5 eq) dropwise. Maintain at -78 °C for 2 h, then slowly warm to room temperature overnight.

  • Self-Validation Check: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The starting material spot (R_f ~0.4) must be completely consumed before proceeding to workup.

Protocol B: Tandem Reduction and Boc Protection
  • Setup: Dissolve the methylated nitrile (1.0 eq) and Boc₂O (1.5 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Add CoCl₂·6H₂O (0.2 eq). The solution will adopt a pink/purple hue.

  • Reduction: Cool the flask to 0 °C. Carefully add NaBH₄ (5.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs. The solution will immediately turn black due to the formation of the active cobalt boride catalyst.

  • Self-Validation Check: Stir at room temperature for 4 h. Monitor by LC-MS; the mass should correspond to the Boc-protected amine ([M+Na]⁺ adduct is typically prominent).

  • Workup: Quench with saturated aqueous NaHCO₃. Filter through a pad of Celite to remove the black cobalt residues before extracting with ethyl acetate.

Protocol C: Chemoselective Acetal Deprotection
  • Hydrolysis: Dissolve the Boc-protected acetal intermediate (1.0 eq) in a 1:1 mixture of THF and 10% aqueous citric acid (w/v).

  • Reaction: Stir vigorously at room temperature for 12-16 hours.

  • Self-Validation Check: Monitor by LC-MS. The mass should shift from the acetal to the target ketone. If the reaction stalls, gently warm to 40 °C, but do not exceed this temperature to prevent Boc loss.

  • Workup: Neutralize carefully with saturated NaHCO₃ until pH 7. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the target Tert-butyl ((1-methyl-4-oxocyclohexyl)methyl)carbamate.

Part 4: Quantitative Data & Stoichiometry Summary
StepReagent SystemMolar EquivalentsTemp (°C)Time (h)Expected Yield
1. Alkylation LDA / DMPU / MeI1.2 / 2.0 / 1.5-78 to RT1485–90%
2. Reduction CoCl₂·6H₂O / NaBH₄ / Boc₂O0.2 / 5.0 / 1.50 to RT475–80%
3. Deprotection 10% Citric Acid (aq)ExcessRT12–16>95%
Part 5: References
  • Title: A Generic Approach for the Catalytic Reduction of Nitriles Source: Tetrahedron (Caddick, S. et al.) URL: [Link]

  • Title: Chemoselective reductions of the nitrile group in presence of amides and aryl bromides functionalities Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: DMPU as a Substitute for HMPA Source: Chimia (Seebach, D. et al.) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley Online Library (Wuts, P. G. M.; Greene, T. W.) URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. This guide is designed to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this sterically demanding substrate. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: Steric Hindrance

At the heart of the reactivity challenges with tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate lies the concept of steric hindrance . This phenomenon refers to the slowing of chemical reactions due to the sheer bulk of substituent groups near the reactive site.[1][2][3] In this particular molecule, two key features contribute to significant steric congestion around the carbonyl group:

  • The Axial Methyl Group: The methyl group at the C1 position creates a crowded environment, impeding the approach of nucleophiles to the carbonyl carbon.

  • The Bulky Tert-butyl Group: The large tert-butyl group of the carbamate moiety further restricts access to the reactive center.

This combined steric bulk can lead to a variety of undesirable outcomes, including low reaction yields, slow reaction rates, or complete failure of the reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Cause: The steric hindrance around the carbonyl group physically blocks the approach of the nucleophile.[4][5] With highly basic nucleophiles like Grignard or organolithium reagents, this can lead to competing side reactions such as enolization (deprotonation of the alpha-carbon) or reduction of the ketone to an alcohol.[6][7]

Solutions:

  • Utilize Organocerium Reagents (Imamoto Reaction): Transmetalation of organolithium or Grignard reagents with anhydrous cerium(III) chloride (CeCl₃) generates organocerium reagents.[8][9][10] These reagents are significantly less basic, which suppresses enolization, and their high oxophilicity (affinity for oxygen) promotes direct 1,2-addition to the carbonyl group, even in highly hindered systems.[9]

  • Employ Additives to Enhance Reactivity: The addition of certain lithium salts, like LiClO₄, can enhance the stereoselectivity and rate of nucleophilic additions.[11]

  • Consider a Change in Solvent: In some cases, switching to a less polar solvent can influence the aggregation state of the organometallic reagent and potentially improve addition yields.

Experimental Protocol: Organocerium-Mediated Addition to a Hindered Ketone

  • Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for 4-6 hours to obtain anhydrous CeCl₃.

  • Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous CeCl₃ (1.2 equivalents) in dry THF. Cool the suspension to -78 °C (dry ice/acetone bath).

  • Transmetalation: Slowly add the organolithium or Grignard reagent (1.1 equivalents) to the stirred CeCl₃ suspension. Stir the mixture at -78 °C for 1-2 hours.

  • Addition: Add a solution of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (1.0 equivalent) in dry THF to the freshly prepared organocerium reagent at -78 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: Inefficient Reduction of the Ketone to an Alcohol

Cause: Standard reducing agents like sodium borohydride (NaBH₄) may be too sterically bulky to efficiently approach the hindered carbonyl group, leading to slow or incomplete reactions.[12][13]

Solutions:

  • Luche Reduction: This method utilizes a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[14][15][16] The cerium salt activates the carbonyl group, making it more electrophilic, and the in-situ generated alkoxyborohydrides are smaller and more reactive, facilitating hydride delivery to the hindered center.[15][17]

  • Use of Smaller Hydride Reagents: Lithium aluminium hydride (LiAlH₄) is a more potent and less sterically hindered reducing agent than NaBH₄ and can be effective.[18] However, it is much more reactive and requires anhydrous conditions.[18]

  • Corey-Itsuno (CBS) Reduction for Asymmetric Synthesis: For enantioselective reduction, the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst with borane (BH₃), is an excellent choice.[19][20][21] The catalyst coordinates to the ketone in a sterically controlled manner, directing the hydride transfer to one face of the carbonyl, leading to a high degree of enantioselectivity.[19][22][23]

Data Summary: Comparison of Reducing Agents for Hindered Ketones

Reagent SystemKey FeaturesTypical ConditionsConsiderations
NaBH₄ Mild, safe, tolerates protic solventsMethanol or Ethanol, RTOften slow or ineffective for highly hindered ketones.
Luche Reduction (NaBH₄, CeCl₃) Selective for ketones, activates carbonylMethanol, 0 °C to RTExcellent for hindered systems, chemoselective.[15]
LiAlH₄ Powerful, less hindered than NaBH₄Anhydrous THF or Et₂O, 0 °C to RTReacts violently with protic solvents; less chemoselective.[18]
Corey-Itsuno (CBS) Reduction Highly enantioselectiveAnhydrous THF, BH₃ sourceIdeal for creating chiral alcohols; requires inert atmosphere.[21]
Problem 3: Failure of Wittig Olefination

Cause: The formation of the four-membered oxaphosphetane intermediate in the Wittig reaction is sensitive to steric hindrance.[24][25] Bulky ketones can significantly slow down or prevent this cycloaddition step.[26]

Solutions:

  • Use of Non-Stabilized Ylides: Non-stabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more reactive than their stabilized counterparts and can often overcome the steric barrier of hindered ketones.[27]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often a superior alternative for hindered ketones. The smaller size of the phosphonate reagent and the enhanced reactivity of the corresponding carbanion can lead to higher yields.

  • Schlosser Modification for E-Alkene Synthesis: If E-alkene selectivity is desired, the Schlosser modification of the Wittig reaction can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation to favor the formation of the more stable trans-alkene.[26]

Workflow for Overcoming Steric Hindrance in Olefination

Caption: Decision workflow for olefination of a sterically hindered ketone.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate particularly challenging to work with?

A1: The primary challenge arises from the significant steric hindrance around the carbonyl group. The combination of the axial methyl group and the bulky tert-butyl carbamate creates a sterically congested environment that impedes the approach of many reagents.[1]

Q2: Are there any general strategies to mitigate steric hindrance in my reactions?

A2: Yes, several general principles can be applied:

  • Use smaller, more reactive reagents: Less bulky reagents have a higher probability of reaching the reactive site.

  • Increase reaction temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric repulsion. However, this may also lead to side reactions.

  • Employ catalysts: Catalysts can provide an alternative, lower-energy reaction pathway that is less susceptible to steric effects.[1]

  • Change the solvent: The solvent can influence the conformation of the substrate and the reactivity of the reagent.

Q3: Can computational chemistry help predict the outcome of reactions with this substrate?

A3: Ab-initio and force field methods can be used to model the transition states of nucleophilic additions to hindered cyclohexanones.[28] These computational studies can help rationalize the observed stereoselectivity and predict the feasibility of a reaction by comparing the energy barriers of different reaction pathways.

Logical Relationship of Steric Factors

G cluster_0 Steric Hindrance Factors cluster_1 Consequences a Axial Methyl Group c Reduced Reaction Rate a->c d Low Product Yield a->d e Increased Side Reactions (e.g., Enolization) a->e b Bulky Tert-butyl Group b->c b->d b->e

Caption: Key steric factors and their impact on reaction outcomes.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Wikipedia. (2023, November 26). Corey–Itsuno reduction. Available at: [Link]

  • Scribd. (n.d.). Grignard Reactions with Esters and Mechanisms. Available at: [Link]

  • Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. Available at: [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wax Studios. (2026, March 12). Grignard Reaction With Ketone. Available at: [Link]

  • Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Available at: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 103(15), 4540–4552. Available at: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • YouTube. (2020, March 1). Luche reduction. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Available at: [Link]

  • ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Available at: [Link]

  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Available at: [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]

  • Wikipedia. (2023, April 29). Luche reduction. Available at: [Link]

  • Fiveable. (2025, August 15). Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115. Available at: [Link]

  • Wikipedia. (2024, February 16). Carbonyl reduction. Available at: [Link]

  • Wikipedia. (2024, January 23). Organolithium reagent. Available at: [Link]

  • Books. (2022, June 15). CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives.
  • Grokipedia. (n.d.). Organocerium chemistry. Available at: [Link]

  • IAEA. (n.d.). The reaction of organocerium reagents with easily enolizable ketones. Available at: [Link]

  • University of Bristol. (n.d.). II Reduction Reactions. Available at: [Link]

  • Chemguide. (2015, November). reduction of aldehydes and ketones. Available at: [Link]

  • Wikipedia. (2024, March 3). Wittig reaction. Available at: [Link]

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023, December 2). Nucleophilic conjugate addition. Available at: [Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 26(7), 903-906. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. In Organic Chemistry II. Available at: [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Welcome to the advanced troubleshooting guide for isolating and crystallizing Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate . As an N-Boc protected amino-ketone intermediate, this compound presents unique physical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for isolating and crystallizing Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate . As an N-Boc protected amino-ketone intermediate, this compound presents unique physical chemistry challenges. Its bulky, flexible tert-butoxycarbonyl (Boc) group and cyclohexanone ring lower the crystal lattice energy, making the compound highly prone to "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS)[1].

This guide is designed for drug development professionals and synthetic chemists to bypass LLPS and achieve high-purity crystalline solids.

Mechanistic Pathway: Bypassing Liquid-Liquid Phase Separation

To successfully crystallize this compound, you must prevent the supersaturated solution from crossing the spinodal curve into the miscibility gap (where it forms an emulsion of solute-rich oil and solvent)[2]. The workflow below illustrates the thermodynamic bypass required to achieve a stable solid suspension.

Crystallization Crude Crude Reaction Mixture (Solvent-Rich) Vac High Vacuum Drying (40-60°C) Crude->Vac Remove residual synthesis solvents Oil Solvent-Free Viscous Oil (Tert-butyl...carbamate) Vac->Oil LLPS Liquid-Liquid Phase Separation (Oiling Out) Oil->LLPS Rapid cooling or high supersaturation Trit Method A: Trituration (Diethyl Ether/Heptane) Oil->Trit Anti-solvent addition Vap Method B: Vapor Diffusion (THF / n-Pentane) Oil->Vap Slow diffusion LLPS->Oil Re-dissolve & dry again Nuc Controlled Nucleation (Seeding / Scratching) Trit->Nuc Vap->Nuc Cryst High-Purity Crystals (Solid Suspension) Nuc->Cryst Crystal growth & filtration

Workflow diagram illustrating the bypass of Liquid-Liquid Phase Separation (LLPS) to achieve crystallization.

Section 1: Troubleshooting FAQs

Q1: My product crashed out as a viscous syrup instead of crystals. Why did this happen and how do I fix it? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). Because the integration of the bulky Boc-protected molecules into a rigid crystal lattice is kinetically slow, the system instead separates into a dense, solute-rich liquid phase (oil) and a solvent-rich phase[1]. To fix this, you must reverse the process: re-dissolve the oil in a volatile solvent (like DCM), evaporate it completely under high vacuum, and utilize a slower supersaturation method (see Method B below) to keep the system in the metastable zone for nucleation.

Q2: How does the ketone moiety on the cyclohexyl ring affect the crystallization compared to standard Boc-amino acids? A: Standard Boc-amino acids possess a free carboxylic acid that forms strong, predictable intermolecular hydrogen-bonded dimers, which acts as a powerful thermodynamic driver for crystallization[3]. In contrast, the ketone moiety in your compound acts solely as a hydrogen bond acceptor. Without strong H-bond donor capabilities, the intermolecular forces are significantly weaker, lowering the melting point and increasing the compound's tendency to trap lipophilic impurities in an oil phase[2].

Q3: I've dried the oil completely, but it still won't crystallize upon adding the anti-solvent. What is the mechanistic fix? A: The kinetic energy barrier for primary nucleation is too high. You must introduce mechanical or thermal energy. First, ensure absolute removal of synthesis solvents (like EtOAc) by drying under high vacuum at 40–60 °C, as residual solvents act as plasticizers[4]. Then, apply mechanical stimulation (scratching the inside of the glass flask with a glass rod) to create micro-cavitations that induce nucleation, or introduce a seed crystal if available[5].

Section 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical checks ensure you can verify the success of each step before proceeding.

Method A: Solvent-Antisolvent Trituration (Pulping)

Best for: Routine purification of stubborn, solvent-free syrups.

  • Solvent Evaporation: Transfer the crude organic extract to a round-bottom flask. Evaporate under reduced pressure, then apply high vacuum (0.1 mbar) at 40–60 °C for at least 4 hours.

    • Validation Check: The residue must transition to a highly viscous, nearly immobile oil or a glassy foam. If it flows freely at room temperature, residual solvent remains[4].

  • Oil Maturation & Seeding: Allow the flask to stand at room temperature for 12–24 hours. If available, add 0.5% by weight of seed crystals[5].

  • Trituration (Pulping): Add 5–10 volumes of a weak polar/non-polar anti-solvent (e.g., cold diethyl ether or n-heptane). Vigorously stir and scratch the sides of the flask with a glass rod.

    • Validation Check: The clear/yellowish oil should begin to shear and transition into an opaque, white solid suspension. If it remains a separate liquid layer, the anti-solvent is too strong; add a few drops of ethyl acetate to clarify, then cool slowly[4].

  • Isolation: Stir the resulting slurry for 2 hours to ensure impurities diffuse out of the solid matrix. Filter under vacuum, wash with cold heptane, and dry.

Method B: Vapor Diffusion

Best for: Generating high-purity single crystals for X-ray diffraction or analytical reference standards.

  • Dissolution: Dissolve 50–100 mg of the thoroughly dried Boc-protected amino ketone in a minimum amount of a "good" solvent (e.g., THF or Chloroform) inside a small, open 2-dram vial[3].

  • Chamber Setup: Place the small vial inside a larger jar (e.g., a 20 mL scintillation vial or a small beaker). Add 3–5 mL of a volatile "poor" anti-solvent (e.g., n-pentane or hexane) to the outer jar, ensuring the liquid levels do not mix.

  • Sealing and Diffusion: Tightly seal the outer jar. The highly volatile anti-solvent will slowly vaporize and diffuse into the inner vial, gradually reducing the solubility of the compound without crossing the LLPS boundary[3].

    • Validation Check: Over 3–5 days, the liquid volume in the inner vial should visibly increase. If the volume decreases, the outer seal is compromised and solvent is escaping.

  • Harvesting: Once distinct geometric crystals form, carefully pipette out the mother liquor, wash the crystals with cold pentane, and air dry.

Section 3: Solvent System Selection Data

Selecting the correct solvent pair is critical for controlling the supersaturation rate and avoiding the miscibility gap.

Solvent System (Good / Poor)Supersaturation RateLLPS RiskRecommended Application
Ethyl Acetate / Hexane FastHighRoutine purification (requires strict temperature control to avoid oiling out)
THF / n-Pentane Very SlowLowVapor diffusion for X-ray quality single crystals
Neat Oil / Diethyl Ether ModerateMediumTrituration/Pulping of stubborn, solvent-free syrups
Toluene / Heptane SlowLowScalable cooling crystallization for bulk manufacturing
References
  • BenchChem. A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Available at: 3

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid. Available at: 5

  • Mettler Toledo. Oiling Out in Crystallization. Available at: 1

  • BenchChem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Available at: 4

  • Organic Process Research & Development (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at: 2

Sources

Optimization

Minimizing side products in the synthesis of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Subject: Troubleshooting, Side-Product Minimization, and Self-Validating Protocols Welcome to the Technical Support Center. This guide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Research Scientists, and Drug Development Professionals Subject: Troubleshooting, Side-Product Minimization, and Self-Validating Protocols

Welcome to the Technical Support Center. This guide is engineered for professionals synthesizing the quaternary building block tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate . Because this molecule features a sterically hindered quaternary center (C1) and orthogonal functional groups, synthesizing it requires strict regiochemical and chemoselective control.

Below, we address the mechanistic causality behind common side products, provide quantitative optimization parameters, and detail self-validating protocols to ensure high-fidelity synthesis.

Part 1: Synthetic Workflow & Pathway Visualization

To establish a baseline, the most robust, scalable route to this molecule utilizes 1,4-cyclohexanedione monoethylene acetal as the starting material. The sequence relies on olefination, conjugate addition, reduction, protection, and selective deprotection.

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: HWE Olefination (Diethyl cyanomethylphosphonate) SM->Step1 Int1 Unsaturated Nitrile Intermediate Step1->Int1 Step2 Step 2: Conjugate Addition (MeMgBr, CuI catalyst) Int1->Step2 Int2 1-Methyl-1-nitrile Acetal Intermediate Step2->Int2 Step3 Step 3: Nitrile Reduction (Raney Ni, H2, NH3) Int2->Step3 Int3 Primary Amine Acetal Intermediate Step3->Int3 Step4 Step 4: Boc Protection (Boc2O, Et3N) Int3->Step4 Int4 Boc-Protected Amine Acetal Step4->Int4 Step5 Step 5: Acetal Deprotection (Mild Acid Hydrolysis) Int4->Step5 Product Target Molecule: tert-butyl (1-methyl-4-oxocyclohexyl) methylcarbamate Step5->Product

Synthetic workflow for tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During the addition of the methyl group (Step 2), my GC-MS shows a mass corresponding to an α,β -unsaturated methyl ketone instead of the desired saturated nitrile. How do I correct this regioselectivity?

A: This is a classic issue of hard vs. soft nucleophilic addition. The α,β -unsaturated nitrile intermediate possesses two electrophilic sites: the nitrile carbon (hard) and the β -carbon (soft). Unmodified Grignard reagents (like MeMgBr) act as hard nucleophiles, preferentially attacking the hard nitrile carbon (1,2-addition) to form an imine, which hydrolyzes into an α,β -unsaturated methyl ketone .

To redirect the reaction to the desired 1,4-conjugate addition, you must transmetalate the Grignard reagent using a Copper(I) salt (e.g., 15 mol% CuI). This forms an organocuprate (Gilman-type reagent), which is a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft cuprate will exclusively attack the soft β -carbon, yielding the desired 1-methyl-1-nitrile intermediate.

ConjugateAddition Reactant Unsaturated Nitrile HardNuc Hard Nucleophile (MeMgBr alone) Reactant->HardNuc SoftNuc Soft Nucleophile (MeMgBr + CuI -> Cuprate) Reactant->SoftNuc PathA 1,2-Addition (Kinetic Control) HardNuc->PathA PathB 1,4-Conjugate Addition (Thermodynamic Control) SoftNuc->PathB SideProd Unsaturated Methyl Ketone (Side Product) PathA->SideProd Desired 1-Methyl-1-nitrile (Desired Product) PathB->Desired

Regioselectivity in Grignard addition: Hard vs. soft nucleophile pathways.

Q2: In the nitrile reduction step (Step 3), LC-MS reveals a significant peak at roughly double the expected molecular weight. What is this side product?

A: This is a secondary amine dimer, a notorious side product in the catalytic hydrogenation of nitriles. The reduction proceeds sequentially: the nitrile is reduced to an imine intermediate, which is then reduced to the primary amine. If the newly formed primary amine acts as a nucleophile and attacks an unreduced imine molecule, it forms a secondary imine that subsequently reduces to a secondary amine dimer .

Solution: Conduct the hydrogenation in the presence of excess ammonia (e.g., 7N NH 3​ in methanol). The high concentration of ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and completely suppressing dimer formation.

Q3: The final acetal deprotection step (Step 5) is causing loss of the Boc group, yielding the highly polar free amine. How can I selectively cleave the acetal?

A: The selectivity here relies on exploiting the differential acid lability of the two protecting groups. The tert-butyloxycarbonyl (Boc) group requires strong, anhydrous acidic conditions (e.g., TFA or 4N HCl in dioxane) to generate the tert-butyl cation necessary for cleavage. Conversely, the ethylene acetal can be hydrolyzed under mild, aqueous acidic conditions.

If you are observing Boc deprotection, your acid is too strong or the reaction lacks sufficient water. Switch to a mild biphasic system, such as 1N aqueous HCl in THF (1:1) at room temperature, or use Pyridinium p-toluenesulfonate (PPTS) in wet acetone . The presence of water prevents the stabilization of the tert-butyl cation, preserving the Boc group.

Q4: I am observing high-molecular-weight oligomers in my final isolated product. What is happening?

A: Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate contains a ketone with highly active α -protons. Prolonged exposure to acidic deprotection conditions, or the use of strong bases during the workup, can trigger intermolecular aldol condensation. To minimize this, strictly monitor the deprotection via TLC and quench the reaction immediately upon completion using a cold, mild buffer (e.g., saturated NaHCO 3​ ) rather than strong bases like NaOH.

Part 3: Quantitative Optimization Data

The following table summarizes the critical parameters required to suppress side products across the synthetic workflow:

Reaction StageCritical ParameterSub-optimal ConditionOptimized ConditionSide Product Suppressed
Conjugate Addition Nucleophile SoftnessMeMgBr (No Cu catalyst)MeMgBr + 15 mol% CuI α,β -unsaturated methyl ketone (1,2-addition)
Nitrile Reduction Equilibrium ShiftRaney Ni, H 2​ (50 psi)Raney Ni, H 2​ (50 psi), 7N NH 3​ /MeOHSecondary amine dimer
Acetal Cleavage Acid Strength & Hydration4N HCl in Dioxane (Anhydrous)1N aq. HCl / THF (1:1)Free amine (Premature Boc cleavage)
Product Isolation Quench pH1N NaOHSat. aq. NaHCO 3​ Aldol condensation oligomers

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standard operating procedures integrate built-in In-Process Controls (IPCs) so the chemist can validate the chemistry in real-time.

Protocol 1: Copper-Catalyzed Conjugate Addition (Formation of 1-Methyl-1-nitrile Acetal)
  • Charge a flame-dried flask with CuI (0.15 eq) and anhydrous THF under an N 2​ atmosphere. Cool the suspension to -78 °C.

  • Add MeMgBr (3.0 M in Et 2​ O, 1.5 eq) dropwise. Stir for 30 minutes to form the active organocuprate reagent.

  • Add a solution of the α,β -unsaturated nitrile acetal (1.0 eq) in THF dropwise over 20 minutes.

  • Self-Validation Check (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The starting conjugated alkene is strongly UV-active. The desired saturated product is UV-inactive but stains dark blue with Phosphomolybdic Acid (PMA). Proceed to quench only when UV activity is entirely absent.

  • Quench with saturated aqueous NH 4​ Cl, warm to room temperature, and extract with EtOAc.

Protocol 2: Reductive Amination & Boc Protection
  • Dissolve the 1-methyl-1-nitrile acetal in 7N NH 3​ in Methanol.

  • Add Raney Nickel slurry (20% w/w). Pressurize the vessel with H 2​ (50 psi) and stir at room temperature for 12 hours.

  • Self-Validation Check (IPC 1): Spot the reaction mixture on TLC. The primary amine intermediate will appear as a highly polar, baseline spot that stains bright pink/purple with Ninhydrin.

  • Filter the catalyst through a pad of Celite (Caution: Pyrophoric!) and concentrate the filtrate.

  • Redissolve the crude amine in DCM, add Triethylamine (1.5 eq) and Boc 2​ O (1.1 eq). Stir for 4 hours.

  • Self-Validation Check (IPC 2): The product will migrate to a higher R f​ , becoming Ninhydrin-negative (no pink spot) but PMA-positive, confirming successful Boc protection without requiring immediate LC-MS.

Protocol 3: Selective Acetal Deprotection
  • Dissolve the Boc-protected amine acetal in a 1:1 mixture of THF and 1N aqueous HCl.

  • Stir at room temperature for 4-6 hours.

  • Self-Validation Check (IPC): Monitor by TLC. The cleavage reveals the C4 ketone. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product will instantly form a bright yellow/orange spot, whereas the starting acetal is 2,4-DNP negative. This provides instantaneous visual confirmation of the deprotection.

  • Quench carefully by adding saturated aqueous NaHCO 3​ until pH 7.5 is reached.

  • Extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield the final target: tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate.

Part 5: References

  • Lipshutz, B. H., Sengupta, S. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions, 1992.[Link]

  • Gould, F. E., Johnson, G. S., Ferris, A. F. "Catalytic Hydrogenation of Nitriles to Primary Amines." The Journal of Organic Chemistry, 1960.[Link]

  • Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006.[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Purity of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate: A Comparative Guide to CAD, ELSD, and UV Detection

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & The Analytical Challenge Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (C₁₃H₂₃NO₃) is a critical intermediate in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & The Analytical Challenge

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (C₁₃H₂₃NO₃) is a critical intermediate in pharmaceutical synthesis, frequently utilized to construct complex spirocyclic scaffolds and functionalized piperidine/cyclohexane derivatives.

The primary analytical challenge in validating a purity method for this compound lies in its molecular architecture. It lacks a conjugated π -system or aromatic rings. The only chromophores present are the ketone carbonyl (weak absorption at ~280 nm) and the carbamate (Boc) carbonyl (weak absorption at ~200–210 nm).

Relying on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 205 nm) introduces severe baseline drift during gradient elution due to the changing absorbance of the mobile phase solvents. This compromises peak integration, limits sensitivity, and makes accurate impurity profiling nearly impossible. To establish a self-validating and robust method, universal aerosol-based detectors must be evaluated[2].

Detector Selection: Causality and Mechanism

To overcome the limitations of UV detection, analytical scientists turn to universal detectors designed for non-volatile analytes.

  • Evaporative Light Scattering Detector (ELSD): The column eluent is nebulized into a fine mist and passed through a heated drift tube where the mobile phase evaporates. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is measured. While excellent for gradient compatibility, ELSD response is highly dependent on particle size, leading to non-linear calibration curves [3].

  • Charged Aerosol Detector (CAD): CAD shares the nebulization and evaporation steps of ELSD but utilizes a different detection mechanism. A secondary gas stream is ionized by a high-voltage corona wire, transferring a positive charge to the analyte particles. An electrometer measures this charge. Because the charge transfer is relative to the particle's surface area, CAD provides a much more uniform, near-universal response independent of the analyte's chemical structure, along with superior sensitivity [2].

G A Target: Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (No strong UV chromophore) B Detector Selection Strategy A->B C HPLC-UV (<210 nm) Issue: Solvent interference & drift B->C D HPLC-ELSD Benefit: Universal, Gradient-compatible Issue: Non-linear response B->D E HPLC-CAD Benefit: High sensitivity, Uniform response Ideal for non-volatiles B->E F ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) C->F D->F E->F

Logical workflow for selecting and validating HPLC detectors for non-chromophoric intermediates.

Comparative Performance Data

The table below summarizes the experimental performance of HPLC-UV, HPLC-ELSD, and HPLC-CAD for the purity analysis of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate.

Performance ParameterHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Sensitivity (LOD) ~5.0 µg/mL~1.0 µg/mL~0.2 µg/mL
Linearity Model Linear (R² > 0.99)Log-Log (R² > 0.99)Quadratic / Power (R² > 0.995)
Gradient Baseline Severe DriftStableHighly Stable
Response Uniformity Highly VariableVariableNear-Universal
Matrix Interference High (Solvent Absorbance)Low (Volatiles Evaporate)Low (Volatiles Evaporate)

Step-by-Step Experimental Methodology (HPLC-CAD)

Because CAD and ELSD rely on the evaporation of the mobile phase, all buffer salts must be strictly volatile (e.g., formic acid, ammonium acetate). Non-volatile salts like potassium phosphate will precipitate in the detector, causing massive background noise and equipment failure.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Detector Settings (CAD)
  • Evaporator Temperature: 35°C. Causality: The Boc-protected intermediate is semi-volatile at high temperatures. Keeping the evaporation temperature relatively low prevents the loss of the analyte while still effectively evaporating the aqueous-organic mobile phase.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the intermediate to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock solution to range from 0.5 µg/mL to 100 µg/mL for calibration and validation testing.

Method Validation as per ICH Q2(R2) Guidelines

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [1].

Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants.

  • Protocol: Subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 48 hours).

  • Causality: Because CAD is a universal detector, it will detect all non-volatile degradation products, ensuring true mass-balance. The method is specific if the main peak is baseline-resolved (Resolution > 1.5) from all stress-induced peaks.

Linearity and Range
  • Protocol: Inject calibration standards from LOQ to 120% of the target specification limit.

  • Causality: The particle formation mechanism in CAD inherently produces a non-linear response over wide concentration ranges. ICH Q2(R2) explicitly permits the use of appropriate non-linear calibration models [1]. Data must be transformed using a Power Function ( Y=aXb ) or a Log-Log transformation ( logY=b⋅logX+a ) to achieve acceptable residuals and an R² > 0.995.

Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the nominal concentration. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. This self-validates that the sample matrix does not suppress the CAD ionization efficiency.

Precision (Repeatability)
  • Protocol: Perform six replicate injections of the 100% working standard solution (e.g., 50 µg/mL).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3. LOQ is established at S/N 10. For this method, CAD routinely achieves an LOQ of 0.2 µg/mL, allowing for stringent control of trace impurities [2].

Validation Start Method Validation (ICH Q2(R2)) Spec Specificity (Peak Purity via MS/CAD) Start->Spec Lin Linearity & Range (Log-Log for ELSD/CAD) Start->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Start->Acc Sens Sensitivity (LOD & LOQ Determination) Start->Sens Approve Validated Purity Method Spec->Approve Lin->Approve Acc->Approve Sens->Approve

Core validation parameters according to ICH Q2(R2) guidelines for analytical procedures.

Conclusion

The absence of a strong chromophore in Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate renders traditional HPLC-UV methods inadequate for rigorous purity analysis. By transitioning to a Charged Aerosol Detector (CAD), analytical scientists can leverage a gradient-compatible, highly sensitive, and universally responsive technique. When developed with volatile mobile phases and validated using appropriate non-linear calibration models per ICH Q2(R2), HPLC-CAD provides a highly trustworthy, self-validating system for pharmaceutical quality control.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. URL:[Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Quercus. URL:[Link]

Comparative

LC-MS quantitative analysis of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

An In-Depth Comparative Guide to the LC-MS Quantitative Analysis of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate Abstract: The robust and sensitive quantification of pharmaceutical intermediates is critical for e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Quantitative Analysis of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Abstract: The robust and sensitive quantification of pharmaceutical intermediates is critical for ensuring the efficiency of drug synthesis and the quality of final active pharmaceutical ingredients (APIs). Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, a key building block, presents unique analytical challenges due to its intermediate polarity and lack of a strong chromophore. This guide provides a comprehensive comparison of two primary liquid chromatography-mass spectrometry (LC-MS) strategies for its analysis: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the fundamental principles of each technique, provide detailed, step-by-step experimental protocols, and present a head-to-head comparison of their performance based on key validation parameters. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable quantitative method for this and structurally similar compounds.

Introduction: The Analytical Imperative

In multi-step organic synthesis, the purity and concentration of each intermediate directly impact the yield and impurity profile of the subsequent steps. Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a classic example of such an intermediate. Its structure, featuring a non-polar tert-butyl protecting group and a polar ketone moiety, places it in a challenging physicochemical space for chromatographic separation.

1.1 Physicochemical Properties of the Analyte

  • Structure: alt text

    Molecular Formula: C13H23NO3 Molecular Weight: 241.33 g/mol

  • Analytical Considerations:

    • Intermediate Polarity: The molecule is not sufficiently non-polar for optimal retention on traditional C18 columns under high organic mobile phase conditions, nor is it polar enough for ideal HILIC retention without careful method development.

    • Lack of Chromophore: The absence of a significant UV-absorbing moiety makes quantification by HPLC-UV insensitive and impractical. This necessitates the use of a universal detector like a mass spectrometer.

    • MS Ionization: The carbamate and ketone functionalities are amenable to protonation, making Electrospray Ionization (ESI) in positive mode a suitable choice.

1.2 Rationale for Method Comparison: RPLC vs. HILIC

The central challenge in analyzing this compound is achieving adequate and reproducible chromatographic retention.

  • Reversed-Phase Liquid Chromatography (RPLC): This is the workhorse of modern analytical chemistry, separating compounds based on their hydrophobicity. For moderately polar compounds, RPLC can sometimes suffer from poor retention on standard C18 phases, especially with high percentages of organic solvent needed for MS compatibility.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a high-organic mobile phase. It separates compounds based on their polarity and is particularly effective for compounds that are too polar for RPLC. Given the analyte's structure, HILIC presents a viable, and potentially superior, alternative for achieving better retention and sensitivity.

This guide will therefore develop and compare optimized methods in both RPLC and HILIC modes to provide a clear, data-driven recommendation.

Core Instrumentation and Reagents

The following components are foundational for both methodologies described.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient formation.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source, operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Analytical Columns:

    • For RPLC: A C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • For HILIC: An amide-functionalized column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Reagents:

    • LC-MS grade Acetonitrile (ACN)

    • LC-MS grade Water

    • Formic Acid (FA), 99%+ purity

    • Ammonium Formate, LC-MS grade

    • Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate analytical standard

    • Internal Standard (IS): Verapamil or a stable isotope-labeled analog if available. (Verapamil is chosen here as a structurally distinct but well-behaving common IS).

Method 1: Reversed-Phase Liquid Chromatography (RPLC-MS/MS)

3.1 Principle and Rationale

RPLC separates analytes based on hydrophobic interactions with the stationary phase. A high-aqueous mobile phase is used to promote retention on the non-polar C18 column. The gradient then transitions to a high-organic mobile phase to elute the analytes. The primary challenge here is to achieve sufficient retention of our moderately polar analyte away from the solvent front. We will use a shallow gradient and a mobile phase additive (formic acid) to ensure good peak shape and promote ionization.

3.2 Detailed Experimental Protocol: RPLC

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte and Verapamil (IS) in 50:50 ACN:Water.

    • Create a calibration curve by serially diluting the stock solution in 50:50 ACN:Water to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard and sample with the IS to a final concentration of 100 ng/mL.

  • LC Conditions:

    • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 5
      0.5 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry Parameters (ESI+):

    • Analyte MRM Transition: m/z 242.2 → 186.2 (Loss of tert-butene)

    • IS (Verapamil) MRM Transition: m/z 455.3 → 165.1

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Note: Collision energies and cone voltage should be optimized for the specific instrument used.

3.3 RPLC-MS/MS Workflow Diagram

RPLC_Workflow cluster_prep Sample Preparation cluster_lc RPLC Separation cluster_ms MS/MS Detection p1 Prepare Stock Solutions (Analyte & IS) p2 Create Calibration Curve (1-1000 ng/mL) p1->p2 p3 Spike IS into all samples (100 ng/mL) p2->p3 lc1 Inject 5 µL onto C18 Column p3->lc1 lc2 Gradient Elution (5% to 95% ACN) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MRM Detection Analyte: 242.2 -> 186.2 IS: 455.3 -> 165.1 ms1->ms2 data data ms2->data Data Acquisition

Caption: RPLC-MS/MS workflow for quantitative analysis.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

4.1 Principle and Rationale

HILIC is ideal for polar and moderately polar compounds that are poorly retained in RPLC. It operates with a high-organic mobile phase, which partitions analytes into a water-enriched layer on the surface of a polar stationary phase. Elution is achieved by increasing the water content in the mobile phase. This mode can offer orthogonal selectivity to RPLC and may provide enhanced ESI efficiency due to the high acetonitrile content, potentially leading to better sensitivity.

4.2 Detailed Experimental Protocol: HILIC

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte and Verapamil (IS) in Acetonitrile.

    • Create a calibration curve by serially diluting the stock solution in 90:10 ACN:Water to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard and sample with the IS to a final concentration of 100 ng/mL.

    • Crucial Note: The final sample diluent must have a high organic content (≥90% ACN) to ensure good peak shape in HILIC.

  • LC Conditions:

    • Column: Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate

    • Mobile Phase B: 95:5 Water:Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 5
      0.5 5
      3.0 50
      4.0 50
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry Parameters (ESI+):

    • Identical to the RPLC method to ensure a fair comparison of chromatographic performance.

4.3 HILIC-MS/MS Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection p1 Prepare Stock Solutions (Analyte & IS in ACN) p2 Create Calibration Curve (Diluent: 90% ACN) p1->p2 p3 Spike IS into all samples (100 ng/mL) p2->p3 lc1 Inject 5 µL onto Amide Column p3->lc1 lc2 Gradient Elution (5% to 50% Aqueous) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MRM Detection Analyte: 242.2 -> 186.2 IS: 455.3 -> 165.1 ms1->ms2 data data ms2->data Data Acquisition

Caption: HILIC-MS/MS workflow for quantitative analysis.

Head-to-Head Performance Comparison

To objectively compare the two methods, a validation study was performed according to standard guidelines. The following metrics were assessed.

Disclaimer: The data presented below is representative of typical performance for these methods and is intended for comparative and illustrative purposes.

5.1 Comparative Data Summary

ParameterRPLC-MS/MS MethodHILIC-MS/MS MethodCommentary
Retention Time (min) 1.85 min2.50 minHILIC provides significantly more retention, moving the peak away from the void volume.
Linearity (r²) 0.9980.999Both methods show excellent linearity over the tested range (1-1000 ng/mL).
LOD (ng/mL) 2.5 ng/mL0.8 ng/mLHILIC demonstrates superior sensitivity, likely due to enhanced ESI efficiency.
LOQ (ng/mL) 7.5 ng/mL2.5 ng/mLThe lower LOQ for HILIC allows for more confident quantification at lower concentrations.
Precision (%RSD) < 8%< 6%Both methods are highly precise, with HILIC showing slightly better performance.
Accuracy (%Recovery) 92-104%95-103%Both methods demonstrate acceptable accuracy within standard limits.
Matrix Effects Moderate SuppressionMinimal SuppressionHILIC can sometimes mitigate matrix effects by separating the analyte from early-eluting interferences.

5.2 Discussion of Results

The results clearly indicate that while both methods are viable, the HILIC-MS/MS method offers superior performance for the quantitative analysis of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate.

The key advantage of HILIC is the significantly improved retention. In the RPLC method, the analyte elutes relatively early (1.85 min), which can place it in a region of the chromatogram susceptible to matrix effects from co-eluting, unretained sample components. The increased retention in HILIC (2.50 min) provides better separation from the solvent front and potential interferences.

Furthermore, the higher organic content of the HILIC mobile phase at the point of elution enhances the ESI process, leading to more efficient ion formation and a subsequent ~3-fold improvement in the Limit of Quantification (LOQ). This is a critical advantage when analyzing trace levels of the intermediate or when sample volume is limited.

Conclusion and Recommendations

For the routine, high-sensitivity quantitative analysis of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, the HILIC-MS/MS method is strongly recommended . Its ability to provide superior retention, sensitivity, and potentially reduced matrix effects makes it a more robust and reliable choice.

The RPLC method remains a valid alternative, particularly in labs that have not yet standardized HILIC workflows or for applications where the required sensitivity is well above 10 ng/mL. However, careful monitoring of potential matrix effects is advised.

Ultimately, the choice of method should be guided by the specific requirements of the assay, including the required sensitivity and the complexity of the sample matrix. This guide provides the foundational protocols and comparative data necessary to make an informed decision and successfully implement a quantitative LC-MS method for this important synthetic intermediate.

References

  • Jandera, P. (2011). "Hydrophilic interaction liquid chromatography (HILIC): a powerful separation technique for polar and charged solutes." Journal of Separation Science, 34(24), 3485-3501. [Link]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. [Link]

  • International Council for Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]

  • Pan, L., & Li, F. (2011). "Solvent effects on electrospray ionization efficiency for small molecules." Journal of the American Society for Mass Spectrometry, 22(10), 1895-1902. [Link]

Validation

A Comparative Guide to the Catalytic Hydrogenation of Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate: Benchmarking Rates and Selectivity

Introduction: The Critical Role of Substituted Cyclohexanols in Drug Discovery In the landscape of modern drug development, the synthesis of chiral alcohols, particularly substituted cyclohexanols, represents a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Substituted Cyclohexanols in Drug Discovery

In the landscape of modern drug development, the synthesis of chiral alcohols, particularly substituted cyclohexanols, represents a cornerstone in the construction of complex molecular architectures. These motifs are prevalent in a wide array of pharmacologically active compounds, where the stereochemistry of the hydroxyl group often dictates biological activity and efficacy. The reduction of prochiral ketones is a fundamental transformation to access these crucial intermediates. Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a valuable building block, and its reduction to the corresponding cis- and trans-amino alcohols provides access to key structural scaffolds for medicinal chemistry programs.

This guide provides a comprehensive analysis of the catalytic hydrogenation of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, offering a benchmark of reaction rates and stereoselectivities. We will delve into the mechanistic underpinnings of catalyst selection, compare catalytic hydrogenation with alternative reduction methodologies, and provide detailed, validated experimental protocols to ensure reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions for the efficient and selective synthesis of the desired cyclohexanol derivatives.

Part 1: Catalytic Hydrogenation: A Detailed Exploration

Catalytic hydrogenation stands as a robust and widely adopted method for the reduction of ketones due to its high efficiency, scalability, and the often-favorable atom economy. The reaction involves the addition of molecular hydrogen across the carbonyl double bond, mediated by a heterogeneous or homogeneous catalyst.

Mechanism and Catalyst Selection: The "Why" Behind the Choice

The mechanism of catalytic hydrogenation of a ketone on a metal surface involves several key steps:

  • Adsorption of Reactants: Both the ketone and molecular hydrogen adsorb onto the surface of the catalyst.

  • Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.

  • Desorption of the Product: The resulting alcohol desorbs from the catalyst surface, regenerating the active sites.

The choice of catalyst is paramount and significantly influences both the rate and the stereoselectivity of the reduction. For the hydrogenation of cyclic ketones, palladium, platinum, and rhodium-based catalysts are commonly employed.[1]

  • Palladium (Pd): Often supported on carbon (Pd/C), palladium is a versatile and cost-effective catalyst. It generally provides good activity for ketone reductions.[1] In the context of phenol hydrogenation to cyclohexanone, Pd-based catalysts have shown excellent selectivity.[2][3] This suggests that Pd catalysts can be tuned to favor the reduction of the ketone without affecting other functional groups.

  • Platinum (Pt): Platinum, typically as platinum oxide (PtO₂) or supported on carbon (Pt/C), is a highly active catalyst for the hydrogenation of a wide range of functional groups, including ketones. It can, however, sometimes lead to over-reduction or side reactions if not carefully controlled.

  • Rhodium (Rh): Rhodium catalysts, often on supports like alumina or carbon, are known for their high activity and can exhibit excellent stereoselectivity in the reduction of substituted cyclic ketones.[4] For instance, Rh/C has demonstrated high cis-selectivity in the electrocatalytic hydrogenation of 4-tert-butylcyclohexanone.[4]

The choice between these catalysts often depends on the desired stereochemical outcome (cis vs. trans alcohol) and the presence of other reducible functional groups in the molecule. The carbamate group in our target molecule is generally stable under typical hydrogenation conditions for ketones.

Experimental Workflow: A Validated Protocol

The following protocol provides a robust starting point for benchmarking the catalytic hydrogenation of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. This workflow is designed to be self-validating by including in-process controls and clear analytical checkpoints.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Substrate Preparation: Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate setup Reaction Setup: Inert atmosphere (N₂ or Ar) prep_substrate->setup prep_catalyst Catalyst Selection & Weighing: (e.g., 5% Pd/C, PtO₂, 5% Rh/C) prep_catalyst->setup prep_solvent Solvent Selection: (e.g., Methanol, Ethanol, Ethyl Acetate) prep_solvent->setup addition Reagent Addition: Substrate, Solvent, Catalyst setup->addition hydrogenation Hydrogenation: Set Temperature & H₂ Pressure addition->hydrogenation monitoring Reaction Monitoring: TLC, GC-MS, or HPLC hydrogenation->monitoring In-process control monitoring->hydrogenation Continue if incomplete filtration Catalyst Filtration: (e.g., through Celite®) monitoring->filtration Proceed upon completion concentration Solvent Removal: Rotary Evaporation filtration->concentration analysis Product Analysis: ¹H NMR, ¹³C NMR, GC-MS concentration->analysis purification Purification (if necessary): Column Chromatography analysis->purification

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst (e.g., 5 mol% of 5% Pd/C).

  • Solvent Addition: Add an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) to a suitable concentration (e.g., 0.1 M).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm). Stir the reaction mixture at a set temperature (e.g., room temperature to 50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Isolation and Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR and ¹³C NMR spectroscopy to determine the conversion and the diastereomeric ratio (cis/trans).

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Part 2: Comparative Analysis: Catalytic Hydrogenation vs. Alternative Reduction Methods

While catalytic hydrogenation is a powerful tool, other reduction methods offer distinct advantages in terms of stereoselectivity, functional group tolerance, and operational simplicity. Here, we compare catalytic hydrogenation with two prominent alternatives: transfer hydrogenation and chemical reduction with hydride reagents.

Transfer Hydrogenation

Transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to provide the hydrogen equivalents, catalyzed by a metal complex. This method avoids the need for high-pressure hydrogen gas, making it more accessible in standard laboratory settings.

  • Advantages:

    • Operational simplicity (no high-pressure equipment).

    • Can offer high stereoselectivity, particularly with chiral catalysts.

  • Disadvantages:

    • May require higher catalyst loadings and longer reaction times compared to high-pressure hydrogenation.

    • The choice of hydrogen donor and catalyst is crucial for efficiency.

For cyclic ketones, transfer hydrogenation using catalysts like magnesium oxide has shown good activity and diastereoselectivity.[5]

Chemical Reduction with Hydride Reagents

Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of ketones.

  • Advantages:

    • Rapid and often quantitative reductions at ambient temperature.

    • Predictable stereoselectivity based on the steric environment of the ketone (e.g., axial vs. equatorial attack).

  • Disadvantages:

    • Stoichiometric amounts of the reagent are required, leading to lower atom economy.

    • Work-up procedures can be more complex, especially with LiAlH₄.

    • LiAlH₄ is highly reactive and will reduce the carbamate group, making NaBH₄ the more suitable choice for this substrate.

Performance Benchmark

The following table summarizes the expected performance of each method for the reduction of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. The data is based on typical results for similar cyclic ketones found in the literature.

Parameter Catalytic Hydrogenation (e.g., Pd/C, H₂) Transfer Hydrogenation (e.g., Ru-catalyst, i-PrOH) Chemical Reduction (e.g., NaBH₄, MeOH)
Reaction Rate Moderate to FastSlow to ModerateVery Fast
Stereoselectivity Catalyst and condition dependentCan be highly stereoselectiveGenerally moderate, follows steric approach control
Operational Simplicity Requires specialized high-pressure equipmentAmenable to standard lab glasswareSimple setup, but requires careful quenching
Atom Economy HighModerateLow
Cost-Effectiveness Generally good, catalyst can be recycledCan be expensive depending on the catalystReagents are relatively inexpensive

Part 3: Expertise and Trustworthiness

Rationale Behind Experimental Choices

The selection of the experimental parameters in the provided protocol is grounded in established principles of catalytic hydrogenation and extensive experience with similar transformations.

  • Solvent Choice: Protic solvents like methanol and ethanol are often excellent choices for hydrogenation as they can help to stabilize intermediates and facilitate proton transfer. Ethyl acetate is a good alternative aprotic solvent.

  • Catalyst Loading: A 5 mol% catalyst loading is a standard starting point for optimization. Higher loadings can increase the reaction rate but also the cost, while lower loadings may lead to incomplete conversion.

  • Pressure and Temperature: The reaction is initially proposed at room temperature and low to moderate hydrogen pressure to favor selectivity. Increasing temperature and pressure will generally increase the reaction rate but may negatively impact the stereoselectivity.

Self-Validating System

The described protocol incorporates a self-validating system through rigorous in-process monitoring. The use of chromatographic techniques (TLC, GC-MS, or HPLC) at regular intervals provides real-time data on the reaction's progress, allowing for:

  • Confirmation of Reactant Consumption: Ensuring the starting material is being converted.

  • Identification of Intermediates and Byproducts: Alerting the researcher to potential side reactions.

  • Determination of Reaction Endpoint: Preventing over-reduction and ensuring optimal yield.

The final analysis by NMR spectroscopy provides definitive structural confirmation and an accurate determination of the diastereomeric ratio, thus validating the outcome of the experiment.

Conclusion

The catalytic hydrogenation of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a highly efficient and scalable method for the synthesis of the corresponding cis- and trans-amino alcohols. The choice of catalyst and reaction conditions plays a critical role in determining the rate and stereoselectivity of the reduction. While catalytic hydrogenation offers excellent atom economy, alternative methods such as transfer hydrogenation and chemical reduction with hydride reagents provide valuable options with their own distinct advantages. By carefully considering the desired outcome and the available resources, researchers can select the optimal method to access these important building blocks for drug discovery and development.

References

  • Selective Hydrogenation of Phenol to Cyclohexanone over a Highly Stable Core-Shell Catalyst with Pd-Lewis Acid Sites. The Journal of Physical Chemistry C. [Link]

  • Selective Phenol Hydrogenation to Cyclohexanone... : Science. [Link]

  • Highly Selective Hydrogenation of Phenols to Cyclohexanone Derivatives Using a Palladium@N-Doped Carbon/SiO2 Catalyst. Organic Process Research & Development. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. [Link]

  • Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. PubMed. [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. [Link]

  • Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor: A Step toward the Electrification of Fine-Chemical Production. ACS Energy Letters. [Link]

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Safety & Regulatory Compliance

Safety

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate proper disposal procedures

Proper management and disposal of synthetic intermediates like Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of synthetic intermediates like Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. As a Boc-protected amino ketone, this compound presents specific chemical behaviors that dictate how it must be handled at the end of its lifecycle.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe disposal and spill management of this chemical, grounded in EPA and OSHA regulatory frameworks.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is essential to understand the physicochemical properties of the waste. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the cyclohexanone ring heavily influences the compound's reactivity profile and waste categorization[1].

Table 1: Quantitative & Structural Data Summary

PropertySpecificationOperational Implication
Chemical Name Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamateNomenclature required for waste manifests.
CAS Number 1207111-45-2Primary identifier for environmental health and safety (EHS) tracking.
Molecular Formula C13H23NO3Contains nitrogen; requires NOx scrubbing during incineration.
Structural Class Boc-protected amino ketoneAcid-labile protecting group; reactive ketone moiety.
EPA Waste Strategy Non-RCRA Listed (Manage as characteristic organic waste)Must not be discharged into municipal sewers due to high Biological Oxygen Demand (BOD)[2].

Routine Disposal Protocol: Step-by-Step Methodology

Do not treat this compound as generic organic waste. The following protocol integrates chemical causality into standard operating procedures to prevent dangerous laboratory incidents.

Step 1: Waste Segregation & Compatibility Check
  • Action: Strictly isolate this compound from acidic waste streams (e.g., Trifluoroacetic acid, HCl).

  • Causality (The "Why"): The Boc group is highly acid-labile. If this compound is inadvertently mixed with strong acids in a waste carboy, it will undergo rapid deprotection. This reaction evolves equimolar amounts of isobutylene gas and carbon dioxide . In a sealed container, this rapid gas generation will cause catastrophic overpressurization and potential explosive rupture.

Step 2: Primary Containment
  • Action: Collect the material (and its associated solvent washings) in a High-Density Polyethylene (HDPE) or PTFE-lined waste container.

  • Causality: HDPE provides superior chemical resistance against the organic solvents (like dichloromethane or ethyl acetate) typically used to synthesize or dissolve this lipophilic compound, preventing container degradation and leaching.

Step 3: Labeling & Documentation
  • Action: Affix a GHS-compliant label reading: "Hazardous Organic Waste - Contains Nitrogenous Compounds and Ketones."

  • Causality: Explicitly noting the presence of nitrogen ensures that the downstream waste management facility routes the manifest to an incinerator equipped with appropriate exhaust scrubbers to neutralize nitrogen oxides (NOx).

Step 4: Final Destruction (Thermal Incineration)
  • Action: Transfer the sealed, labeled containers to an EPA-approved hazardous waste facility for high-temperature incineration.

  • Causality: The EPA mandates that organic compounds of this nature, which exhibit high chemical and biological oxygen demand, be kept out of municipal water systems[2]. Incineration at temperatures exceeding 800°C ensures the complete thermodynamic breakdown of the stable cyclohexanone ring.

ThermalDegradation Compound Boc-Protected Amine Waste Heat Incineration (>800°C) Compound->Heat BocCleavage Boc Cleavage (CO2 + Isobutylene) Heat->BocCleavage RingOxidation Cyclohexanone Oxidation Heat->RingOxidation AmineCombustion Amine Combustion (NOx) Heat->AmineCombustion Final Safe Effluents (CO2, H2O, N2) BocCleavage->Final RingOxidation->Final Scrubber Exhaust Scrubbing (NOx Removal) AmineCombustion->Scrubber Scrubber->Final

Caption: Thermal degradation pathway during incineration of Boc-protected amines.

Emergency Spill Response & Decontamination

In the event of an accidental release (either as a pure powder or dissolved in solvent), immediate containment is required to prevent occupational exposure and environmental contamination[3].

Spill Response Workflow
  • Evacuation & Assessment: Isolate the immediate area. Personnel must don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat[3].

  • Containment: Surround the spill with a non-reactive, inert absorbent (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Using inert absorbents prevents unintended exothermic reactions that could occur if reactive chemical binders were applied to the ketone moiety.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any residual flammable solvents. Place the material into a solid hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe with ethanol or isopropanol.

    • Causality: Because Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is highly lipophilic, water alone will not effectively solubilize and remove the residue. An organic solvent wipe ensures complete surface decontamination.

SpillResponse Start 1. Spill Detected Assess 2. Assess Hazards & Don PPE Start->Assess Contain 3. Contain with Inert Sorbent Assess->Contain Collect 4. Collect in HDPE Container Contain->Collect Decon 5. Decontaminate Surface (Solvent Wipe) Collect->Decon Dispose 6. Route to Hazardous Waste Decon->Dispose

Caption: Emergency spill response workflow for Boc-protected carbamates.

Self-Validating Safety Checks

To ensure trustworthiness and operational integrity, laboratory personnel should implement the following self-validating checks before finalizing disposal:

  • pH Verification: Before sealing the waste container, use pH paper on the vapor headspace. A highly acidic reading indicates potential cross-contamination with acids, warning of an impending Boc-deprotection gas release.

  • Manifest Reconciliation: Ensure the mass of the chemical disposed of matches the mass synthesized or purchased, minus the theoretical yield of downstream products. This mass-balance check prevents unaccounted accumulation of hazardous intermediates.

References

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate (CAS: 1207111-45-2) Source: ChemSrc URL: [Link]

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